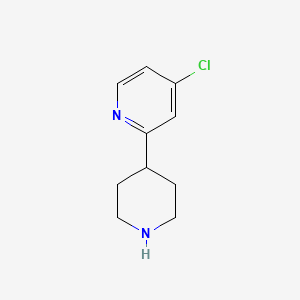4-Chloro-2-(piperidin-4-yl)pyridine
CAS No.: 899357-00-7
Cat. No.: VC4131308
Molecular Formula: C10H13ClN2
Molecular Weight: 196.67
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 899357-00-7 |
|---|---|
| Molecular Formula | C10H13ClN2 |
| Molecular Weight | 196.67 |
| IUPAC Name | 4-chloro-2-piperidin-4-ylpyridine |
| Standard InChI | InChI=1S/C10H13ClN2/c11-9-3-6-13-10(7-9)8-1-4-12-5-2-8/h3,6-8,12H,1-2,4-5H2 |
| Standard InChI Key | XQRKQVMHFDHVJA-UHFFFAOYSA-N |
| SMILES | C1CNCCC1C2=NC=CC(=C2)Cl |
| Canonical SMILES | C1CNCCC1C2=NC=CC(=C2)Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound consists of a pyridine ring (a six-membered aromatic ring with one nitrogen atom) substituted at the 2- and 4-positions. The 4-chloro group introduces electrophilic character, while the 2-piperidin-4-yl moiety provides a bicyclic amine system capable of hydrogen bonding and hydrophobic interactions. Key structural features include:
-
Molecular Formula: C₁₀H₁₃ClN₂
-
SMILES: ClC1=CC=NC(=C1)C2CCNCC2
Physicochemical Characteristics
-
Molecular Weight: 196.68 g/mol
-
LogP: Estimated at 1.87 (indicating moderate lipophilicity) .
-
Hydrogen Bond Donors/Acceptors: 1 donor (piperidine NH) and 3 acceptors (pyridine N, piperidine N, and Cl) .
-
Topological Polar Surface Area (TPSA): 24.9 Ų, suggesting moderate membrane permeability .
Synthetic Methodologies
Key Synthetic Routes
The synthesis of 4-chloro-2-(piperidin-4-yl)pyridine involves strategic functionalization of pyridine and piperidine precursors. A representative pathway, adapted from patent literature , proceeds as follows:
-
Piperidine Protection:
-
Reductive Amination:
-
Coupling with Chloropyridine:
Optimization Challenges
-
Regioselectivity: The 2-position of pyridine is more reactive toward nucleophilic substitution due to electronic effects, minimizing byproducts .
-
Purification: Column chromatography (SiO₂, ethyl acetate/hexane) is typically required to isolate the product from unreacted starting materials .
Biological Activity and Applications
Drug Discovery Intermediate
The compound serves as a building block for:
-
Anticancer Agents: Functionalization at the piperidine nitrogen (e.g., acylations, sulfonations) generates libraries for high-throughput screening.
-
Neuroactive Compounds: The piperidine moiety mimics natural alkaloids, enabling central nervous system (CNS) drug development.
Comparative Analysis with Structural Analogs
| Feature | 4-Chloro-2-(piperidin-4-yl)pyridine | 5-Chloro-2-(piperidin-1-yl)pyridine | 3-Chloro-2-(piperidin-4-yl)pyridine |
|---|---|---|---|
| Substitution Pattern | 4-Cl, 2-piperidin-4-yl | 5-Cl, 2-piperidin-1-yl | 3-Cl, 2-piperidin-4-yl |
| Molecular Weight | 196.68 g/mol | 198.68 g/mol | 269.59 g/mol (dihydrochloride) |
| Biological Target | Kinases (predicted) | Cholinergic receptors | ALK/ROS1 inhibitors |
| LogP | 1.87 | 1.86 | 2.31 |
Future Directions
-
Mechanistic Studies: Elucidate the compound’s interaction with kinase ATP-binding pockets via crystallography.
-
Prodrug Development: Explore ester or amide prodrugs to enhance oral bioavailability.
-
Polypharmacology: Screen against epigenetic targets (e.g., HDACs, BET proteins) given the piperidine moiety’s chromatin-binding potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume